molecular formula C12H8Cl2O5S2 B8319778 p-Chlorobenzenesulfonic anhydride

p-Chlorobenzenesulfonic anhydride

Cat. No. B8319778
M. Wt: 367.2 g/mol
InChI Key: WUANVUCFNMQUQW-UHFFFAOYSA-N
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Patent
US04115058

Procedure details

p-Chlorobenzenesulfonic anhydride was prepared, as described in the previous example, by reacting 9.4 g (0.12 mole) of sulfur trioxide with 6.0 g (0.054 mole) of chlorobenzene. There was obtained 5.7 g (57.2% yield) of product with mp 140.0°-147.3° C. (lit. 130°-141° C. Christensen, Acta Chem. Scand. 15, 1507 (1961); lit. mp for p-chlorobenzenesulfonic acid =50.5° C., Dictionary of Org. Cpds., Vol. 2, 4th Edition, Oxford Univ. Press, N.Y., p. 601). Anal: Calc'd for C12H8O5S2Cl2 : C, 39.23; H, 2.17; S, 17.34. Found: C, 39.20; H, 2.50; S, 17.61.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=[O:3])=[O:2].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19](O)(=[O:21])=[O:20])=[CH:15][CH:14]=1>>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([S:1]([O:4][S:19]([C:16]2[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=2)(=[O:21])=[O:20])(=[O:3])=[O:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)O
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
S(=O)(=O)=O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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